molecular formula C20H21N3O4 B12161325 N-(3,4-dimethoxybenzyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide

N-(3,4-dimethoxybenzyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide

Cat. No.: B12161325
M. Wt: 367.4 g/mol
InChI Key: TUXMPDSEOQHTRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxybenzyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is a synthetic organic compound that belongs to the class of phthalazinone derivatives

Properties

Molecular Formula

C20H21N3O4

Molecular Weight

367.4 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-(3-methyl-4-oxophthalazin-1-yl)acetamide

InChI

InChI=1S/C20H21N3O4/c1-23-20(25)15-7-5-4-6-14(15)16(22-23)11-19(24)21-12-13-8-9-17(26-2)18(10-13)27-3/h4-10H,11-12H2,1-3H3,(H,21,24)

InChI Key

TUXMPDSEOQHTRB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3,4-dimethoxybenzylamine and 3-methylphthalazinone.

    Condensation Reaction: The 3,4-dimethoxybenzylamine is reacted with 3-methylphthalazinone in the presence of a suitable condensing agent such as acetic anhydride or carbodiimide.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Automated Processes: Employing automated processes for mixing, heating, and cooling to ensure consistent reaction conditions.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    Phthalazinone Derivatives: Compounds with similar structures and biological activities.

    Benzylamine Derivatives: Compounds containing the benzylamine moiety.

Uniqueness

N-(3,4-dimethoxybenzyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

N-(3,4-dimethoxybenzyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C₁₈H₁₈N₂O₃
  • Molecular Weight : 306.35 g/mol
  • CAS Number : 763114-26-7

Structure

The compound features a phthalazinone moiety linked to a dimethoxybenzyl group, which may contribute to its biological activity. The structural complexity suggests potential interactions with various biological targets.

Research indicates that this compound may exert its effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair and cell death pathways. Inhibition of PARP can lead to increased cancer cell death, particularly in cells with defective DNA repair mechanisms .
  • Antioxidant Properties : The presence of methoxy groups in the benzyl moiety suggests potential antioxidant activity, which could protect cells from oxidative stress .
  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may modulate inflammatory pathways, potentially reducing inflammation-related tissue damage .

Anticancer Activity

Several studies have highlighted the anticancer properties of this compound:

  • Cell Line Studies : In vitro studies using various cancer cell lines have demonstrated that the compound can induce apoptosis and inhibit proliferation. For instance, it showed significant cytotoxicity against ovarian cancer cells by disrupting metabolic pathways associated with fatty acid binding proteins .
  • Animal Models : Animal studies have further validated these findings, showing reduced tumor growth and metastasis in models treated with the compound compared to controls .

Other Biological Activities

The compound's effects are not limited to anticancer activity; it may also exhibit:

  • Antimicrobial Activity : Some derivatives of phthalazinones have shown promise as antimicrobial agents, suggesting that this compound could possess similar properties .
  • Neuroprotective Effects : There is emerging evidence that compounds with similar structures may offer neuroprotection through modulation of neurotransmitter systems and reduction of neuroinflammation .

Study 1: Anticancer Efficacy in Ovarian Cancer Models

A study published in 2012 investigated the effects of this compound on SKOV3ip1 ovarian cancer cells. The results indicated a significant reduction in cell viability and increased apoptosis markers when treated with the compound. This study supports the hypothesis that targeting fatty acid metabolism can be an effective strategy in ovarian cancer therapy .

Study 2: Inhibition of Poly(ADP-ribose) Polymerase

Research conducted on the inhibitory effects of this compound on PARP revealed a dose-dependent response in various cancer cell lines. The inhibition led to enhanced sensitivity to chemotherapeutic agents, suggesting a potential role as an adjuvant therapy in cancer treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.